

The Emergence of (Rac)-DNDI-8219: A Pretomanid Analogue with Potent Antileishmanial Activity

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Compound of Interest		
Compound Name:	(Rac)-DNDI-8219	
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A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the origin and development of **(Rac)-DNDI-8219**, a promising antileishmanial agent derived from a library of pretomanid analogues. Pretomanid, a nitroimidazooxazine, is a crucial component of novel treatment regimens for multidrug-resistant tuberculosis. The journey from a class of antitubercular compounds to a lead candidate for visceral leishmaniasis highlights a successful drug repositioning and optimization effort. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of **(Rac)-DNDI-8219**, designed to serve as a resource for researchers in infectious disease drug discovery.

Introduction: The Pretomanid Scaffold and Analogue Development

Pretomanid (PA-824) is a bicyclic nitroimidazole with potent bactericidal activity against Mycobacterium tuberculosis, including drug-resistant strains.[1][2] Its unique mode of action, which involves reductive activation within the mycobacterium to generate reactive nitrogen species, has made it a cornerstone of new anti-tuberculosis therapies.[1] The success of pretomanid spurred extensive research into its analogues to improve efficacy, safety, and pharmacokinetic properties, and to explore its potential against other pathogens.[3]



These structure-activity relationship (SAR) studies led to the creation of large libraries of pretomanid analogues with modifications at various positions of the nitroimidazooxazine core. [3] One such library, comprising approximately 900 compounds, was screened for activity against other neglected tropical diseases, including visceral leishmaniasis (VL), a parasitic disease caused by Leishmania species.[3]

Discovery of (Rac)-DNDI-8219: From a Tuberculosis Library to a Leishmaniasis Lead

The screening of the pretomanid analogue library against Leishmania donovani, the causative agent of VL, identified several hits with promising activity.[3] Further optimization and extensive SAR studies led to the identification of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][4][5]oxazine, designated as DNDI-8219, as a lead candidate.[3] The racemic mixture of this compound is referred to as **(Rac)-DNDI-8219**.

The key structural difference between pretomanid and DNDI-8219 lies in the side chain attached to the C-6 position of the imidazooxazine core. While pretomanid features a 4-(trifluoromethoxy)benzyl ether linkage, DNDI-8219 possesses a 4-(trifluoromethoxy)phenoxy ether linkage. This seemingly minor modification resulted in a significant improvement in antileishmanial potency and other desirable drug-like properties.[3]

Synthesis and Physicochemical Properties

The synthesis of **(Rac)-DNDI-8219** involves a multi-step process starting from readily available precursors. A key intermediate is the racemic alcohol, (±)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b] [4][5]oxazin-6-ol. The final step is the coupling of this alcohol with the corresponding phenol via a Mitsunobu reaction.

Quantitative Data Summary

The following tables summarize the key quantitative data for **(Rac)-DNDI-8219** in comparison to other relevant compounds.

Table 1: In Vitro Activity of DNDI-8219 and Analogues against Leishmania species[3]



Compound	L. donovani (amastigote) IC50 (μΜ)	L. infantum (amastigote) IC50 (μΜ)
(Rac)-DNDI-8219	0.35	0.60
Pretomanid	>25	>25
Miltefosine	1.80	3.50

Table 2: In Vitro Profile of DNDI-8219[3]

Parameter	Value
Aqueous Solubility (pH 7.4)	12 μg/mL
Human Microsomal Stability (t½)	>60 min
Mouse Microsomal Stability (t½)	>60 min
hERG IC50	>30 µM

Table 3: In Vivo Efficacy of DNDI-8219 in a Hamster Model of Visceral Leishmaniasis (L. infantum)[3]

Treatment Group	Dose (mg/kg, oral, twice daily for 10 days)	% Parasite Clearance (Liver)
(Rac)-DNDI-8219	25	>97%
Miltefosine	20	99%

Experimental Protocols Synthesis of (Rac)-2-nitro-6-[4(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][4][5]oxazine ((Rac)-DNDI-8219)

This protocol is based on the general methodology for the synthesis of similar analogues described in the literature.[3]



Step 1: Synthesis of (±)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][4][5]oxazin-6-ol

The synthesis of the chiral alcohol precursor has been reported previously.[1] The racemic version can be synthesized following a similar route, starting from achiral precursors.

Step 2: Mitsunobu Reaction for Ether Synthesis

- To a solution of (±)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][4][5]oxazin-6-ol (1 equivalent) and 4-(trifluoromethoxy)phenol (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add triphenylphosphine (1.5 equivalents).
- Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield (Rac)-DNDI-8219.

In Vitro Leishmania donovani Amastigote Susceptibility Assay[6][7]

- Culture murine macrophages (e.g., J774A.1 cell line) in a 96-well plate and allow them to adhere.
- Infect the macrophages with L. donovani promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
- Incubate the infected cells for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
- Remove the extracellular promastigotes by washing.



- Add serial dilutions of the test compounds (e.g., DNDI-8219) to the infected macrophages and incubate for 72 hours.
- Fix and stain the cells with Giemsa stain.
- Determine the number of amastigotes per 100 macrophages by light microscopy.
- Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the drug concentration.

In Vivo Efficacy in the Hamster Model of Visceral Leishmaniasis[8][9]

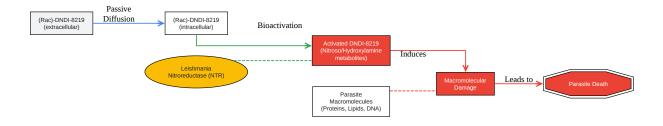
- Infect golden hamsters (Mesocricetus auratus) intracardially with L. infantum or L. donovani amastigotes.
- Allow the infection to establish for a predetermined period (e.g., 28 days).
- Administer the test compound (e.g., DNDI-8219) orally twice daily for 10 consecutive days. A
 vehicle control group and a positive control group (e.g., miltefosine) should be included.
- At the end of the treatment period, euthanize the animals and collect the liver and spleen.
- Determine the parasite burden in the organs by stamping tissue sections onto slides, followed by Giemsa staining and microscopic counting of amastigotes. The results are typically expressed in Leishman-Donovan Units (LDU).
- Calculate the percentage of parasite clearance by comparing the LDU of the treated groups to the vehicle control group.

Mechanism of Action and Signaling Pathways

Similar to other nitroimidazoles, DNDI-8219 is a prodrug that requires reductive activation within the parasite to exert its cytotoxic effects. In Leishmania, this bioactivation is primarily mediated by a type I nitroreductase (NTR).[6] The reduction of the nitro group on the imidazole ring generates a series of reactive nitrogen species, including nitroso and hydroxylamine



derivatives, which are highly toxic to the parasite. These reactive intermediates can cause widespread damage to cellular macromolecules, leading to parasite death.



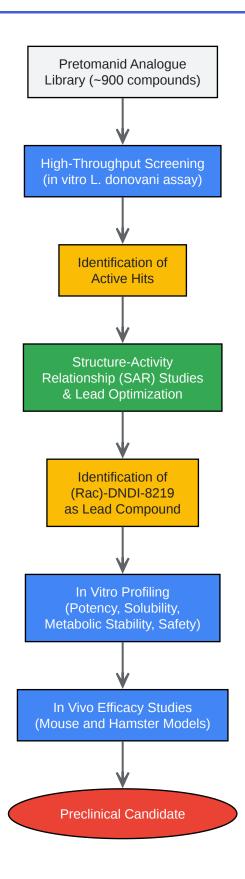
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Caption: Bioactivation pathway of (Rac)-DNDI-8219 in Leishmania.

Experimental and Drug Discovery Workflow

The development of DNDI-8219 followed a structured drug discovery pipeline, starting from a large compound library and progressing through several stages of screening and optimization.





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Caption: Drug discovery workflow for the identification of DNDI-8219.



Conclusion

The discovery of **(Rac)-DNDI-8219** is a testament to the value of exploring existing compound libraries for new therapeutic applications. Originating from a research program focused on tuberculosis, this pretomanid analogue has emerged as a potent and promising preclinical candidate for the treatment of visceral leishmaniasis. Its favorable in vitro profile and excellent in vivo efficacy in stringent animal models warrant further development. This technical guide provides a foundational resource for scientists and researchers working on the development of novel antileishmanial agents and highlights the potential of the nitroimidazooxazine scaffold beyond its application in tuberculosis.

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